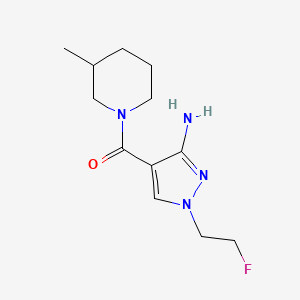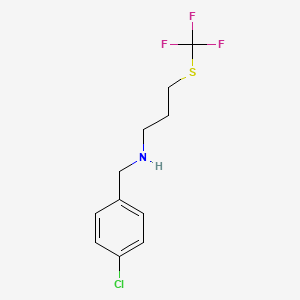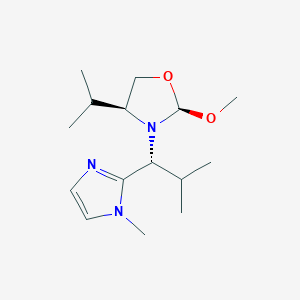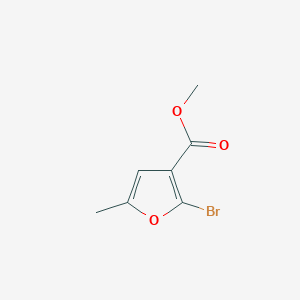
1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoroethyl group, a methylpiperidine moiety, and a pyrazolamine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole core with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the methylpiperidine moiety: This can be done through an amide coupling reaction between the pyrazole derivative and 3-methylpiperidine-1-carboxylic acid using coupling reagents like EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azido or thiol derivatives.
科学的研究の応用
1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
1-(2-fluoroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-chloroethyl)-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
1-(2-fluoroethyl)-4-(3-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine: Similar structure but with an ethylpiperidine moiety instead of a methylpiperidine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H19FN4O |
|---|---|
分子量 |
254.30 g/mol |
IUPAC名 |
[3-amino-1-(2-fluoroethyl)pyrazol-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H19FN4O/c1-9-3-2-5-16(7-9)12(18)10-8-17(6-4-13)15-11(10)14/h8-9H,2-7H2,1H3,(H2,14,15) |
InChIキー |
LSBGJQBZMCURAZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C(=O)C2=CN(N=C2N)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)

![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)



![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)

![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
